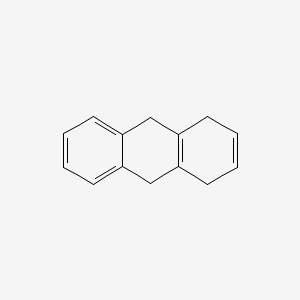

Anthracene, 1,4,9,10-tetrahydro-

Description

Properties

IUPAC Name |

1,4,9,10-tetrahydroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIPKVJLGXVNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436504 | |

| Record name | Anthracene, 1,4,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-31-6 | |

| Record name | 1,4,9,10-Tetrahydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 1,4,9,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations :

- Hydrogenation level directly impacts aromaticity and reactivity. For example, 9,10-dihydroanthracene retains a fully conjugated central ring, making it more reactive in Diels-Alder reactions compared to 1,4,9,10-tetrahydro- derivatives .

- Substituents like methyl groups (e.g., 9,9,10,10-tetramethyl derivative) increase steric hindrance, reducing susceptibility to oxidation .

Oxidation and Functionalization :

- 1,4,9,10-Tetrahydroanthracene can be oxidized to anthraquinone derivatives, such as 1,4-dihydro-9,10-anthracenedione (CAS: 885-19-8), which exhibits redox activity useful in dye synthesis .

- Chlorinated derivatives (e.g., 2,3-dichloro-anthracene-1,4,9,10-tetraone) undergo Diels-Alder reactions to form angular adducts for polycyclic hydroxyquinone synthesis .

Electrochemical Behavior :

- The reduction of anthracene to 1,4,9,10-tetrahydro- and hexahydro derivatives is highly dependent on current density and substrate concentration. At optimal conditions (tetralin/anthracene ratio = 2.0), yields of 1,4,9,10-tetrahydro-anthracene reach ~40% .

Key Observations :

- The biological activity of anthracene derivatives is highly substituent-dependent. For example, 1,4,9,10-tetrahydroanthracene itself lacks direct antitumor activity, but its oxidized tetraone derivatives show potent cytotoxicity .

- Methyl or halogen substituents (e.g., in 7,12-dimethylbenz[a]anthracene) enhance metabolic activation, leading to carcinogenicity .

Q & A

Q. What are the key steps and challenges in synthesizing 1,4,9,10-tetrahydroanthracene derivatives?

Synthesis of tetrahydroanthracene derivatives typically involves multi-step processes, including halogenation, coupling, and hydrogenation. For brominated analogs (e.g., 2,3,6,7-tetrabromo-9,10-dihydroanthracene), bromination requires precise temperature control (~0–5°C) to avoid over-substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) is critical for introducing functional groups, with catalyst loading optimized to 2–5 mol% to ensure high yields . Challenges include managing steric hindrance in bulky substituents and ensuring purity via column chromatography or recrystallization.

Q. How can thermodynamic properties of 1,4,9,10-tetrahydroanthracene be experimentally determined?

Thermodynamic data (e.g., enthalpy of hydrogenation, heat capacity) are obtained using calorimetry and gas-phase measurements. For example, the NIST Chemistry WebBook provides phase-change data via differential scanning calorimetry (DSC) under inert atmospheres. Hydrogenation kinetics can be monitored using pressure-dependent reactors, with anthracene derivatives typically exhibiting exothermic ΔH values ranging from -150 to -200 kJ/mol .

Q. What experimental methods validate adsorption behavior of anthracene derivatives in environmental studies?

Adsorption isotherms (e.g., Langmuir or Freundlich models) are derived using batch experiments with activated carbon or soil matrices. For anthracene, the Langmuir model fits reversible adsorption (equation: ), where (maximum adsorption capacity) and (affinity constant) are determined via nonlinear regression of equilibrium concentration () vs. adsorbed amount () .

Q. How is the Diels–Alder reactivity of 1,4,9,10-tetrahydroanthracene characterized?

The central ring of anthracene derivatives acts as a diene in Diels–Alder reactions. Reactivity is assessed by reacting with dienophiles (e.g., maleic anhydride) in refluxing toluene. The product (endo-adduct) is confirmed via , with upfield shifts (~6.5–7.0 ppm) for the newly formed cyclohexene protons. Computational studies (DFT) predict regioselectivity and transition-state energies .

Q. How is fluorescence spectroscopy applied to quantify anthracene derivatives in solution?

Fluorescence intensity () is calculated using the equation:

where = molar extinction coefficient (e.g., 9.5 × 10 M cm for anthracene), = path length, = incident irradiance, and = concentration. Calibration curves are constructed using standard solutions (1–100 µM), with detection limits as low as 10 M via time-resolved methods .

Advanced Research Questions

Q. What mechanisms explain the oxidation stability of substituted tetrahydroanthracenes?

Alkynyl substituents enhance oxidation stability by lowering HOMO energies (DFT calculations) and physically deactivating singlet oxygen (). For example, alkynylpentacenes exhibit bimolecular rate constants ~1 × 10 s M for photooxygenation, compared to ~10 s M for unsubstituted analogs. Protection arises from steric hindrance and radical stabilization during thermolysis .

Q. How do supercritical fluid conditions affect spectroscopic analysis of anthracene derivatives?

In supercritical CO (40°C, 10.9 MPa), time-resolved absorption spectroscopy captures triplet-triplet transitions of anthracene with femtosecond resolution. Fluorescence quenching studies reveal pressure-dependent extinction coefficients (e.g., = 1.2 × 10 M cm at 10 MPa). Pseudo-first-order kinetics are applied using excess anthracene (100:1 ratio) to extract rate constants from fluorescence decay .

Q. What models describe microbial degradation kinetics of tetrahydroanthracene in environmental systems?

The Langmuir and Temkin models fit degradation data (R > 0.97), indicating monolayer adsorption on microbial cells. Rate constants () increase with anthracene concentration (100–500 mg/L), while half-life () decreases from 48 to 12 hours. Hydrodynamic cavitation (20 kHz, 100 W) achieves >90% degradation via hydroxyl radical generation .

Q. How do tetrahydroanthracene derivatives self-assemble in molecular-electronic films?

Coordination with Zn-porphyrins (1:1 or 2:1 ratios) forms supramolecular networks, characterized by -shifts (~0.5 ppm for aromatic protons) and DOSY-NMR diffusion coefficients. DFT simulations predict charge-transfer efficiencies, with mobility >10 cm V s in thin-film transistors .

Q. How do substituents influence regioselectivity in anthracene derivative reactions?

Electron-withdrawing groups (e.g., Br) direct electrophilic substitution to para positions, validated by X-ray crystallography. For Diels–Alder reactions, methyl substituents increase diene reactivity by 30% (measured via ). Steric maps (Mercury software) quantify substituent effects on transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.